molecular formula C13H10N4OS B5666555 2-amino-6-(ethylthio)-4-(2-furyl)-3,5-pyridinedicarbonitrile

2-amino-6-(ethylthio)-4-(2-furyl)-3,5-pyridinedicarbonitrile

Cat. No. B5666555
M. Wt: 270.31 g/mol
InChI Key: GOUYQPFXXZWOTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds, including the one in focus, often involves multistep reactions utilizing different precursors and conditions to construct the complex molecular architecture. A notable method for synthesizing related compounds involves cyclocondensation reactions, where lithiated β-amino-β-substituted acrylonitriles react with α-oxoketenedithioacetals, leading to the formation of substituted and annelated pyridines (Gupta, Ila, & Junjappa, 1990).

Molecular Structure Analysis

The molecular structure of related heterocyclic compounds is typically elucidated using techniques like X-ray crystallography, NMR, IR, and MS. For instance, compounds with similar structural motifs have been characterized, revealing intricate details about their molecular geometry, bonding, and conformations (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including cyclocondensation, amination, and acylation, demonstrating their reactive versatility. The reactivity is significantly influenced by the heterocyclic structure, facilitating interactions with different reagents under various conditions to produce a wide range of derivatives with potential biological and chemical utility (Jones, Begley, Peterson, & Sumaria, 1990).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and for applications in material science. Investigations into related compounds have provided insights into how structural variations affect these properties (Eremkin, Mol’kov, Ershov, Kayukov, Nasakin, Tafeenko, & Nurieva, 2006).

properties

IUPAC Name

2-amino-6-ethylsulfanyl-4-(furan-2-yl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c1-2-19-13-9(7-15)11(10-4-3-5-18-10)8(6-14)12(16)17-13/h3-5H,2H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUYQPFXXZWOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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